molecular formula C7H10N2O4S2 B13512252 N-Methylbenzene-1,2-disulfonamide

N-Methylbenzene-1,2-disulfonamide

Cat. No.: B13512252
M. Wt: 250.3 g/mol
InChI Key: JIUCZMCCJQEUGP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-Methylbenzene-1,2-disulfonamide is a chemical building block of interest in medicinal chemistry research. Sulfonamide compounds are a significant class in drug discovery, known for their wide range of pharmacological activities . Structurally similar benzene disulfonamide derivatives have been investigated for their potential in therapeutic areas such as oncology . Furthermore, hybrid compounds containing both benzenesulfone and other pharmacophores, like thiosemicarbazide, have been synthesized and evaluated for antimicrobial properties and explored in silico for their anticancer potential, suggesting a valuable scaffold for the development of new bioactive molecules . Researchers utilize this compound as a versatile intermediate to create novel hybrids and explore structure-activity relationships, particularly in the search for new agents that act on enzymatic targets like aldehyde dehydrogenase . Its value lies in its application as a key synthetic precursor in designing and synthesizing new chemical entities for biological screening.

Properties

Molecular Formula

C7H10N2O4S2

Molecular Weight

250.3 g/mol

IUPAC Name

2-N-methylbenzene-1,2-disulfonamide

InChI

InChI=1S/C7H10N2O4S2/c1-9-15(12,13)7-5-3-2-4-6(7)14(8,10)11/h2-5,9H,1H3,(H2,8,10,11)

InChI Key

JIUCZMCCJQEUGP-UHFFFAOYSA-N

Canonical SMILES

CNS(=O)(=O)C1=CC=CC=C1S(=O)(=O)N

Origin of Product

United States

Preparation Methods

Sulfonation and Formation of Benzene-1,2-disulfonyl Chloride

The starting point is often ortho-disulfonation of benzene or a benzene derivative to yield benzene-1,2-disulfonyl chloride. This can be achieved by sulfonation using chlorosulfonic acid (ClSO3H) or sulfuryl chloride (SO2Cl2) under controlled temperature conditions.

  • Reaction conditions: Typically, benzene is treated with chlorosulfonic acid at temperatures ranging from 0 to 50 °C.
  • The product, benzene-1,2-disulfonyl chloride, is isolated by quenching and purification.

Conversion to Benzene-1,2-disulfonamide

The disulfonyl chloride intermediate is reacted with ammonia or ammonium salts to yield benzene-1,2-disulfonamide.

  • Reaction conditions: The sulfonyl chloride is added to an aqueous ammonia solution at 0–25 °C.
  • The reaction proceeds via nucleophilic substitution of the sulfonyl chloride groups by ammonia.
  • The product is isolated by filtration and washing.

Selective N-Methylation of One Sulfonamide Group

Selective methylation of one sulfonamide nitrogen to form N-Methylbenzene-1,2-disulfonamide is achieved using methylating agents such as methyl iodide, dimethyl sulfate, or methyl carbonate in the presence of a base.

  • Methylating agents: Methyl iodide (CH3I), dimethyl sulfate ((CH3O)2SO2), methyl carbonate.
  • Bases: Sodium hydroxide (NaOH), potassium hydroxide (KOH), or sodium carbonate.
  • Solvents: Water, dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or tetrahydrofuran (THF).
  • Reaction conditions: The reaction is typically performed at 0–50 °C with stirring.
  • The methylation is controlled to avoid N,N-dimethylation.

Purification

The crude product is purified by recrystallization from suitable solvents like ethanol or water to obtain pure this compound.

A detailed example based on literature synthesis of analogous disulfonamides and methylated derivatives is as follows:

Step Reagents & Conditions Yield (%) Notes
1. Sulfonation Benzene + chlorosulfonic acid, 0–50 °C, 4–6 h ~85 Formation of benzene-1,2-disulfonyl chloride
2. Amination Benzene-1,2-disulfonyl chloride + NH3 (aq), 0–25 °C, 2 h ~90 Formation of benzene-1,2-disulfonamide
3. Methylation Benzene-1,2-disulfonamide + CH3I + NaOH, DMF, 25 °C, 3 h 80–90 Selective N-methylation
4. Purification Recrystallization from ethanol Pure this compound obtained
  • Cesium carbonate and iridium complexes have been reported as catalysts to improve condensation and reduction steps in related sulfonamide syntheses, enhancing yield and reaction rate.
  • Methylation selectivity is improved by controlling reagent stoichiometry and reaction temperature.
  • NMR spectroscopy shows characteristic sulfonamide N–H signals and methyl group peaks.
  • IR spectroscopy confirms sulfonyl group presence with S=O stretching vibrations around 1150–1350 cm⁻¹.
  • Mass spectrometry confirms molecular weight consistent with this compound.
  • Purity is typically >95% after recrystallization.
Method Starting Material Key Reagents Catalysts Solvent Temperature Yield (%) Remarks
Direct sulfonation + amination + methylation Benzene ClSO3H, NH3, CH3I NaOH or Cs2CO3 DMF, water 0–50 °C 80–90 Conventional multi-step synthesis
Catalyzed condensation and reduction m-Nitrobenzaldehyde Cs2CO3, Ir-complex catalyst Cs2CO3, [Cp*IrCl2]2 DMF, toluene -20 to RT 88–96 Advanced catalytic method with higher yield
Methylation of o-phenylenediamine derivatives o-Nitroaniline Methyl iodide, NaOH NaOH DMF, water RT 90–95 Selective methylation with high purity

The preparation of this compound involves classical aromatic sulfonation, amination, and selective N-methylation steps. Recent advances include the use of catalytic systems such as cesium carbonate and iridium complexes to improve yields and process efficiency. Controlling reaction conditions and reagent stoichiometry is critical for selectivity, especially during methylation to avoid over-alkylation. The compound is typically purified by recrystallization and characterized by standard spectroscopic techniques.

Chemical Reactions Analysis

Types of Reactions

N-Methylbenzene-1,2-disulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include sulfonic acids, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

N-Methylbenzene-1,2-disulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-Methylbenzene-1,2-disulfonamide involves its interaction with specific molecular targets. The sulfonamide groups can form hydrogen bonds with proteins and enzymes, affecting their structure and function. This interaction can lead to the inhibition or activation of various biochemical pathways, depending on the specific target and context .

Comparison with Similar Compounds

Similar Compounds

  • N-Cyclohexyl-N-methylbenzene-1,2-disulfonamide
  • N-(4-chlorobenzyl)-N-methylbenzene-1,4-disulfonamide
  • N,N,N′,N′-Tetrachlorobenzene-1,3-disulfonamide

Uniqueness

N-Methylbenzene-1,2-disulfonamide is unique due to its specific structural features, including the presence of two sulfonamide groups and a methyl group attached to the nitrogen atom. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-Methylbenzene-1,2-disulfonamide, and what challenges arise during its preparation?

  • Methodological Answer : The synthesis typically involves reacting benzene-1,2-disulfonyl chloride with methylamine under controlled conditions. A key challenge is avoiding the formation of secondary products like N,N'-1,2-benzenedisulfonylimide (a cyclized by-product). To minimize this, slow addition of methylamine and use of polar aprotic solvents (e.g., DMF) are recommended. Recrystallization is often required to isolate the pure product .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, particularly to verify sulfonamide bond formation and methyl group attachment. High-Resolution Mass Spectrometry (HRMS) validates molecular weight. Purity can be assessed via High-Performance Liquid Chromatography (HPLC) with UV detection, ensuring the absence of disulfonylimide by-products .

Advanced Research Questions

Q. How can researchers mitigate the formation of N,N'-1,2-benzenedisulfonylimide during synthesis?

  • Methodological Answer : By-product formation is influenced by reaction kinetics and solvent choice. Optimizing the amine addition rate (e.g., dropwise addition over 2–4 hours) reduces local excess of methylamine, preventing cyclization. Alternative solvents like THF or acetonitrile may lower cyclization tendencies compared to DMF. Post-synthetic purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization from ethanol/water mixtures improves yield .

Q. What advanced analytical methods resolve contradictions in purity assessments caused by hygroscopicity or solvate formation?

  • Methodological Answer : Thermogravimetric Analysis (TGA) differentiates between solvent residues (e.g., water or DMF) and chemical degradation. Dynamic Vapor Sorption (DVS) quantifies hygroscopicity, guiding storage conditions (e.g., desiccants or inert atmospheres). Single-crystal X-ray diffraction conclusively identifies solvate forms and confirms crystallographic purity .

Q. How is this compound utilized as a precursor in pharmaceutical scaffold development?

  • Methodological Answer : Its sulfonamide groups serve as hydrogen-bond donors/acceptors in drug-receptor interactions. For example, it can be functionalized at the sulfonyl groups to create libraries of kinase inhibitors. Reaction with heterocyclic amines (e.g., imidazo[1,2-a]pyrimidines) under Ullmann or Buchwald-Hartwig coupling conditions generates bioactive candidates. Computational docking studies (using AutoDock Vina) prior to synthesis streamline target selection .

Methodological Considerations for Experimental Design

  • Contradiction Analysis : Discrepancies in reported yields often stem from solvent purity or amine stoichiometry. Replicate experiments with rigorously dried solvents and standardized methylamine solutions (e.g., 40% aqueous) enhance reproducibility .
  • Data Validation : Cross-validate NMR assignments with 2D techniques (COSY, HSQC) and compare melting points with literature values (e.g., 215–217°C for pure this compound) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.